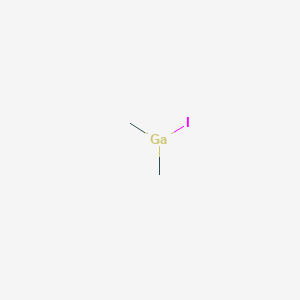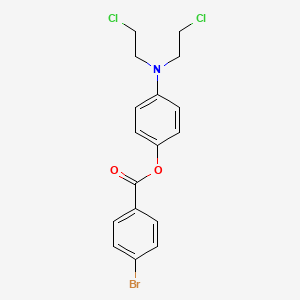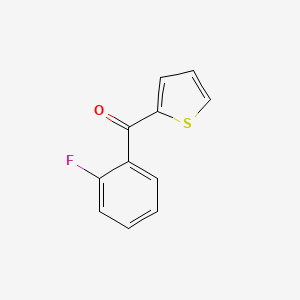
Iodo(dimethyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodo(dimethyl)gallane is a chemical compound that features a gallium atom bonded to two methyl groups and one iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
GaCl3+2CH3I→Ga(CH3)2I+2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.
Reduction: Reduction reactions can lead to the formation of gallium metal and methane.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Gallium oxide and methyl iodide.
Reduction: Gallium metal and methane.
Substitution: Various halogenated gallium compounds.
Scientific Research Applications
Iodo(dimethyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Trimethylgallane: Similar in structure but with three methyl groups instead of two methyl groups and one iodine atom.
Iodo(trimethyl)silane: Contains a silicon atom instead of gallium, with similar reactivity.
Dimethylgallium chloride: Similar structure but with chlorine instead of iodine.
Uniqueness: Iodo(dimethyl)gallane is unique due to the presence of both methyl groups and an iodine atom bonded to the gallium center. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Properties
CAS No. |
18424-88-9 |
|---|---|
Molecular Formula |
C2H6GaI |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
iodo(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1 |
InChI Key |
LBDHTXFCXIFNAZ-UHFFFAOYSA-M |
Canonical SMILES |
C[Ga](C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)



